

Commercial Suppliers of High-Purity 1-Butyl-3-methylpyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butyl-3-methylpyridinium Bromide**

Cat. No.: **B1254741**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **1-Butyl-3-methylpyridinium Bromide**, an ionic liquid with increasing applications in electrochemical and pharmaceutical research. This document outlines key specifications from various suppliers, detailed experimental protocols for assessing its biological activity, and a proposed signaling pathway for its observed effects on cell proliferation.

High-Purity 1-Butyl-3-methylpyridinium Bromide: Supplier Specifications

For researchers and drug development professionals, sourcing high-purity raw materials is a critical first step. The following table summarizes the specifications of **1-Butyl-3-methylpyridinium Bromide** available from several commercial suppliers. This allows for a straightforward comparison of purity, physical form, and other key parameters.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
Chem-Impex	≥ 98% (HPLC)[1]	26576-85-2[1]	C ₁₀ H ₁₆ BrN[1]	230.15[1]	White to light yellow crystalline powder[1]
TCI America (via Fisher Scientific)	≥98.0% (HPLC,T)[2]	26576-85-2[2]	C ₁₀ H ₁₆ BrN[2]	230.15[2]	Crystalline Powder[2]
Santa Cruz Biotechnology	Not Specified	26576-85-2[3]	C ₁₀ H ₁₆ BrN[3]	230.14[3]	Not Specified
IoLiTec	>99%	26576-85-2	C ₁₀ H ₁₆ BrN	230.15	Not Specified

Experimental Protocols

The following protocols are based on methodologies reported for studying the cytotoxic and apoptotic effects of **1-Butyl-3-methylpyridinium Bromide** ([Bpy]Br) on human cell lines.[4][5] These methods provide a framework for evaluating the biological activity of this compound in a laboratory setting.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

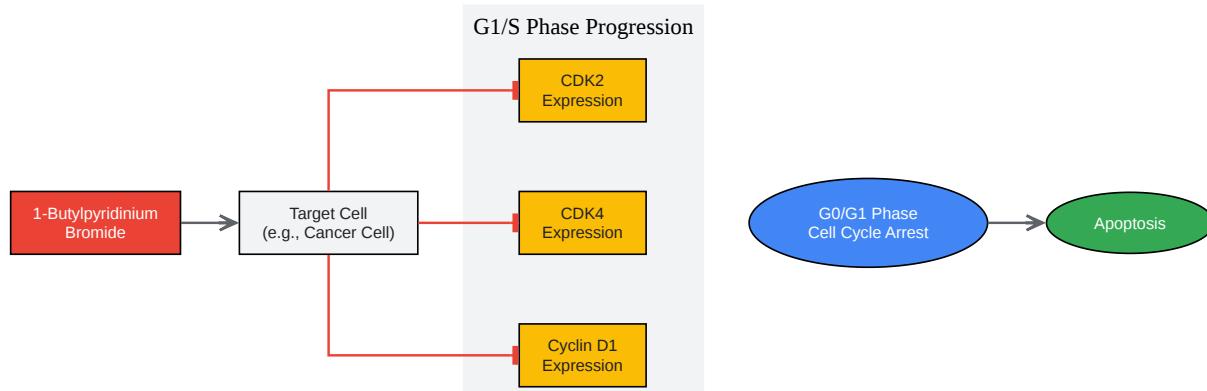
- Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or HEK293T) in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare various concentrations of **1-Butyl-3-methylpyridinium Bromide** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).
- Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).
- MTT Addition: Following the treatment period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
- Data Analysis: The percentage of cell viability can be calculated using the following formula:
 - Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M).^[7] This is achieved by staining the cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells.

Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and its fluorescence intensity is proportional to the DNA content.

Protocol:

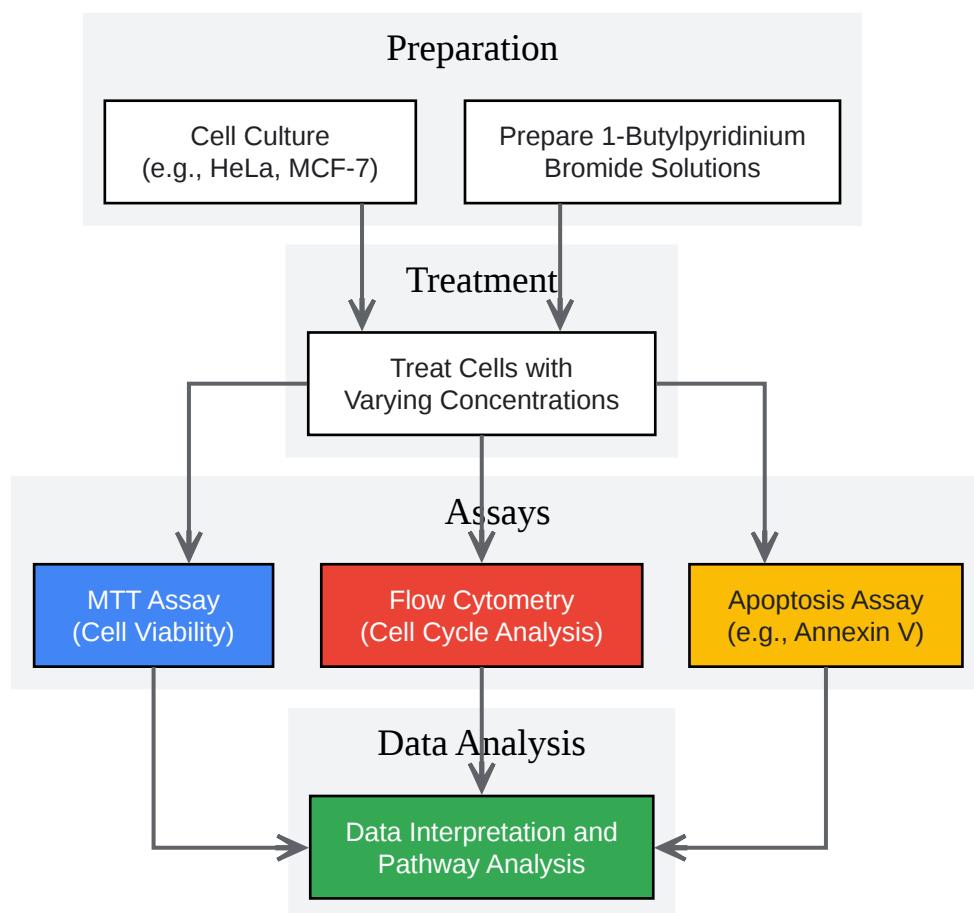

- Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of **1-Butyl-3-methylpyridinium Bromide** for a specified duration (e.g., 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
- Cell Fixation: Fix the cells in 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their morphology.
- Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.
- Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified using cell cycle analysis software. Studies have shown that 1-Butylpyridinium Bromide can induce a G0/G1 phase arrest in cancer cell lines.[\[4\]](#)[\[5\]](#)

Signaling Pathway and Experimental Workflow

The observed cytotoxic and cell cycle arrest effects of **1-Butyl-3-methylpyridinium Bromide** suggest its interaction with key regulatory pathways in the cell.

Proposed Signaling Pathway for Cell Cycle Arrest

Research indicates that 1-Butylpyridinium Bromide treatment leads to a significant suppression of cyclin D1, CDK2, and CDK4 expression at both the mRNA and protein levels.[\[4\]](#)[\[5\]](#) This disruption of the G1/S phase transition machinery is a plausible mechanism for the observed G0/G1 cell cycle arrest.



[Click to download full resolution via product page](#)

Caption: Inhibition of G1/S phase progression by 1-Butylpyridinium Bromide.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for evaluating the biological effects of **1-Butyl-3-methylpyridinium Bromide** on cultured cells.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the biological activity of 1-Butylpyridinium Bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Butyl-3-methylpyridinium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]

- 4. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [Commercial Suppliers of High-Purity 1-Butyl-3-methylpyridinium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254741#commercial-suppliers-of-high-purity-1-butyl-3-methylpyridinium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com